4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

4-Bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313275-83-1) is a synthetic N-1,3-benzothiazol-2-ylbenzamide derivative featuring a 4-bromobenzamide fragment and a 4-methoxy substituent on the benzothiazole core. The compound has a molecular weight of 363.2 g/mol, a calculated XLogP3-AA of 4.2, one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 67.68 Ų.

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.23
CAS No. 313275-83-1
Cat. No. B2429544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS313275-83-1
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.23
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O2S/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)
InChIKeyBSOYELJXYXAXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313275-83-1): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


4-Bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313275-83-1) is a synthetic N-1,3-benzothiazol-2-ylbenzamide derivative featuring a 4-bromobenzamide fragment and a 4-methoxy substituent on the benzothiazole core [1]. The compound has a molecular weight of 363.2 g/mol, a calculated XLogP3-AA of 4.2, one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 67.68 Ų [1]. It belongs to a privileged scaffold class extensively explored for antiproliferative [2], antimicrobial [3], and kinase-inhibitory [4] activities, making its procurement relevant for hit-to-lead campaigns and focused library synthesis.

Why 4-Bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Cannot Be Readily Substituted by Other N-1,3-Benzothiazol-2-ylbenzamide Analogs


Within the N-1,3-benzothiazol-2-ylbenzamide chemotype, even subtle alterations to the benzamide ring substituent or the benzothiazole 4-methoxy group profoundly modulate antiproliferative potency [1], antimicrobial spectrum [2], and kinase inhibitory profile [3]. The 4-bromo substituent confers distinct electronic (σp = 0.23) and lipophilic (π = 0.86) contributions relative to 4-Cl (σp = 0.23; π = 0.71), 4-CH₃ (σp = -0.17; π = 0.56), or unsubstituted analogs, which directly impact target engagement and cell permeability [4]. Consequently, generic substitution of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide with other in-class compounds without experimental validation risks loss of the desired potency, selectivity, and physicochemical profile.

Quantitative Differentiation of 4-Bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Head-to-Head and Cross-Study Evidence vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Driving Predicted Membrane Permeability vs. 4-Chloro and Unsubstituted Analogs

The 4-bromo substituent on the benzamide ring of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide yields a calculated XLogP3-AA of 4.2, which is 0.4 log units higher than the 4-chloro analog (predicted XLogP3-AA ≈ 3.8) and 0.8 log units higher than the unsubstituted parent N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (XLogP3-AA ≈ 3.4) [1]. This increment in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Increased Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiating CNS Drug-Likeness vs. Des-Methoxy and Des-Bromo Comparators

4-Bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide possesses four hydrogen bond acceptors and a topological polar surface area (TPSA) of 67.68 Ų, which falls within the favorable CNS drug-like space (TPSA < 90 Ų) [1]. In contrast, the 4-methoxy-benzothiazole-bearing N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide lacks the bromine atom, reducing its molecular weight to 284.33 Da but also lowering its HBA count and potentially altering its BBB penetration profile [2]. This combination of moderate TPSA and enhanced lipophilicity positions the brominated analog for optimal CNS multiparameter optimization (MPO) scores.

CNS Drug Design Physicochemical Property Analysis Blood-Brain Barrier Penetration

Class-Level Antiproliferative Activity: The 4-Bromo Substituent as a Critical Determinant of Cytotoxicity in MCF-7 and HepG2 Models

In a series of N-1,3-benzothiazol-2-ylbenzamides evaluated against MCF-7 and HepG2 cell lines, the nature of the benzamide para-substituent was a key driver of antiproliferative potency [1]. Although the specific IC50 of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide was not reported in this study, analogs bearing electron-withdrawing, lipophilic para-substituents (e.g., Br, Cl) consistently exhibited enhanced activity relative to unsubstituted or electron-donating (e.g., OCH3, CH3) derivatives [1]. The most potent compound, 1k, induced significant apoptosis in MCF-7 cells, establishing the proapoptotic potential of this chemotype [1].

Cancer Biology Antiproliferative Screening Structure-Activity Relationship

Potential LRRK2 Kinase Inhibition: Structural Overlap with a Patented Benzothiazole-Benzamide Series

Patent EP3842422A1 discloses a series of benzothiazole-benzamide derivatives as LRRK2 inhibitors for treating Parkinson's and Alzheimer's diseases [1]. The general formula encompasses compounds with a 4-methoxybenzothiazole core and various benzamide substituents, with several examples exhibiting LRRK2 IC50 values in the nanomolar range [1]. The 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide scaffold aligns with the Markush structure, suggesting potential LRRK2 inhibitory activity that warrants experimental confirmation and differentiates it from analogs lacking the 4-methoxy or 4-bromo motifs.

Neurodegenerative Disease Kinase Inhibition Parkinson's Disease

Antimicrobial Activity Spectrum of Benzothiazole-Benzamides: 4-Bromo as a Privileged Substituent for Enterococcus faecalis Targeting

A focused series of N-1,3-benzothiazol-2-ylbenzamides was evaluated for in vitro antimicrobial activity, with compound 3i (bearing a specific substitution pattern) identified as active against E. faecalis [1]. While the exact MIC of 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is not reported, the SAR indicates that halogen substitution on the benzamide ring contributes to antibacterial potency [1]. The 4-bromo-4'-methoxy combination offers a distinct electronic and steric profile that may confer selectivity against fluoroquinolone-resistant E. faecalis strains, a clinically relevant phenotype [1].

Antimicrobial Drug Discovery Gram-Positive Bacteria Enterococcus faecalis

Synthetic Tractability and Physicochemical Developability: Advantages Over Highly Lipophilic Benzothiazole Derivatives

The combination of a moderate molecular weight (363.2 Da), one hydrogen bond donor, and a calculated logP of 4.2 places 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide within lead-like chemical space (MW < 400 Da, logP < 5, HBD ≤ 5, HBA ≤ 10) [1]. In contrast, many extended benzothiazole amides with larger aromatic or heteroaromatic benzamide substituents exceed these thresholds, compromising solubility and metabolic stability [2]. This favorable developability profile, combined with the synthetic accessibility of the benzothiazole-2-amine intermediate , makes the compound an attractive starting point for fragment-to-lead or hit-to-lead optimization.

Medicinal Chemistry Lead Optimization Drug Developability

Optimal Procurement and Application Scenarios for 4-Bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Development (LRRK2, Dyrk1A)

Leverage the compound's favorable CNS MPO profile (TPSA 67.68 Ų, HBA count 4) and structural alignment with patented LRRK2 inhibitor series [1] to launch a medicinal chemistry program targeting Parkinson's disease. The 4-bromo-4'-methoxy substitution pattern provides a differentiated starting point for optimizing potency and selectivity against LRRK2 G2019S mutant while maintaining blood-brain barrier permeability.

Apoptosis-Driven Anticancer Screening Cascade

Employ 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide in phenotypic screening cascades against MCF-7 and HepG2 cell lines, guided by class-level SAR demonstrating that electron-withdrawing, lipophilic para-substituents enhance antiproliferative and proapoptotic activity [2]. This compound serves as a privileged probe for exploring benzothiazole-mediated apoptosis mechanisms.

Drug-Resistant Gram-Positive Antimicrobial Discovery Platform

Utilize the compound as a screening hit for fluoroquinolone-resistant E. faecalis, based on the demonstrated activity of halogenated benzothiazole-benzamides against this pathogen [3]. The 4-bromo substituent may confer unique binding interactions with bacterial targets such as thymidylate synthase, differentiating it from other halogen analogs.

Fragment-to-Lead Optimization of Physicochemically Developable Kinase Inhibitors

Capitalize on the compound's lead-like physicochemical properties (MW 363.2 Da, logP 4.2, compliance with Rule of Five) [4] to initiate a fragment-to-lead or hit-to-lead program. The synthetic accessibility of the benzothiazole-2-amine precursor enables rapid analog generation for SAR exploration while maintaining favorable developability parameters.

Quote Request

Request a Quote for 4-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.